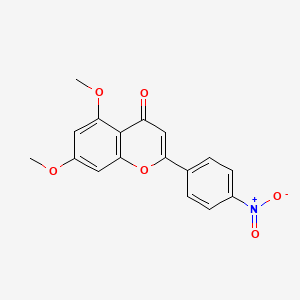
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one is a chemical compound belonging to the flavone family. Flavones are a class of flavonoids, which are naturally occurring compounds with various biological activities. This particular compound is characterized by the presence of methoxy groups at positions 5 and 7, and a nitrophenyl group at position 2 on the chromen-4-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:
Intermolecular ortho-acylation: of substituted phenols with cinnamoyl chlorides.
Intramolecular cyclodehydrogenation: of the resulting o-hydroxychalcones.
Various reagents and conditions can be used for these steps, including:
CuCl2, FeCl3, TiCl4: for ortho-acylation.
InCl3/SiO2, FeCl3·6H2O/MeOH, CuI/ionic liquids: for cyclodehydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like DDQ/dioxane, NaIO4/DMSO, H2O2/NaOH can be used.
Reduction: Common reducing agents include .
Substitution: Reagents like Br2/NaOH can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxidized forms of the compound.
Scientific Research Applications
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities are of interest in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one backbone. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
836608-01-6 |
|---|---|
Molecular Formula |
C17H13NO6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO6/c1-22-12-7-15(23-2)17-13(19)9-14(24-16(17)8-12)10-3-5-11(6-4-10)18(20)21/h3-9H,1-2H3 |
InChI Key |
SRROBMUGHNPBTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


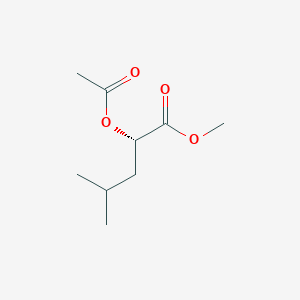
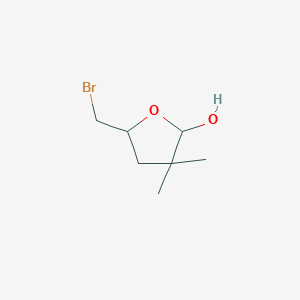

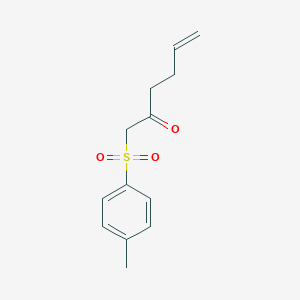
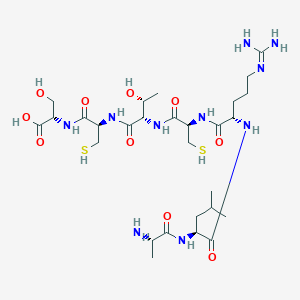
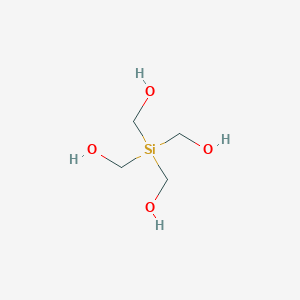
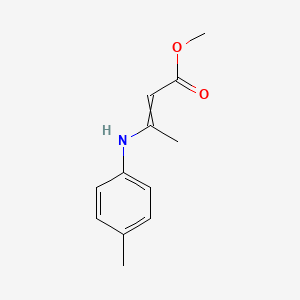
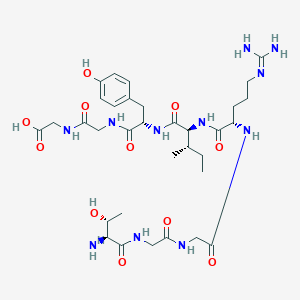
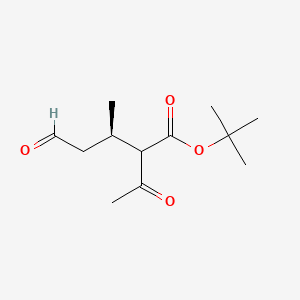

methylidene}hydroxylamine](/img/structure/B14194572.png)
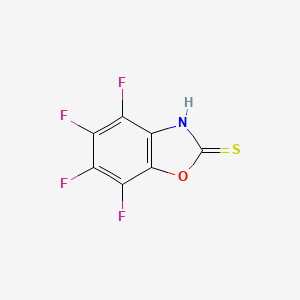
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)

